4-(Thiolan-3-yloxy)quinoline
Description
Properties
IUPAC Name |
4-(thiolan-3-yloxy)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-2-4-12-11(3-1)13(5-7-14-12)15-10-6-8-16-9-10/h1-5,7,10H,6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFUSVHTLKINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiolan-3-yloxy)quinoline typically involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using various classical methods such as the Skraup synthesis, Doebner-Von Miller synthesis, or the Friedländer synthesis. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions .
-
Introduction of the Thiolan-3-yloxy Group: : The thiolan-3-yloxy group can be introduced through nucleophilic substitution reactions. One common approach is to react the quinoline derivative with a thiolane derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-3-yloxy)quinoline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Biological Applications
The biological activities of 4-(Thiolan-3-yloxy)quinoline derivatives are significant, particularly in the following areas:
1. Anticancer Activity
- Numerous studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. These compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as topoisomerase inhibition and induction of apoptosis .
- In silico studies have shown that certain derivatives exhibit promising binding affinities to cancer-related proteins, suggesting their potential as targeted therapies for cancers such as breast cancer .
2. Antimicrobial Properties
- The compound has been investigated for its antimicrobial activity against a range of pathogens. Quinoline derivatives have shown effectiveness against both bacterial and fungal strains, making them valuable in developing new antibiotics .
- For instance, derivatives of quinoline have been tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant antibacterial activity comparable to established antibiotics .
3. Antimalarial and Antiviral Applications
- Quinoline compounds are well-known for their antimalarial properties, with some derivatives being effective against Plasmodium species. The structural modifications in compounds like this compound may enhance their activity against malaria parasites .
- Additionally, there is ongoing research into the antiviral properties of quinoline derivatives, particularly their ability to inhibit viral replication .
Industrial Applications
Beyond biological applications, this compound serves as a valuable building block in synthetic chemistry:
- Material Science : It is utilized in the development of new materials due to its unique chemical structure.
- Pharmaceutical Development : The compound acts as a precursor for synthesizing more complex pharmaceutical agents, contributing to drug discovery efforts aimed at treating various diseases .
Case Studies and Research Findings
Several studies provide insights into the efficacy and potential applications of this compound:
Mechanism of Action
The mechanism of action of 4-(Thiolan-3-yloxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition of essential biological processes. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death . Additionally, it may interact with cellular proteins involved in signal transduction pathways, affecting cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thioquinolines
- 4-((4-(tert-butyl)benzyl)thio)-6-methoxy-2-methylquinoline (Compound 1/5a) Structure: A thioether-linked tert-butylbenzyl group at the 4-position. Activity: Exhibits potent anti-tubercular activity (MIC < 1 μM) by targeting the QcrB subunit of Mycobacterium tuberculosis’ cytochrome bc1 complex . Key Difference: The tert-butyl group enhances lipophilicity, whereas 4-(Thiolan-3-yloxy)quinoline’s thiolane ring may offer conformational rigidity and moderate polarity.
Oxyquinolines
- Chloroquine and Hydroxychloroquine Structure: Piperazine or oxazine rings at the 4-position. Activity: Antimalarial agents targeting heme polymerization; hydroxychloroquine has additional anti-inflammatory properties . Key Difference: The flexible piperazine/oxazine side chains improve solubility and bioavailability, whereas the thiolane ring in this compound may reduce solubility but enhance membrane permeability .
Adamantyl-Substituted Quinolines
- 4-(1-Adamantyl)quinoline Derivatives Structure: Bulky adamantyl group at the 4-position. Activity: Potent antitubercular agents with improved metabolic stability due to adamantane’s steric protection .
Piperidine/Thiophene-Substituted Quinolines
- 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline Structure: Piperidine at the 4-position and thiophene at the 2-position. Activity: Research applications in kinase inhibition (hypothetical, based on structural motifs). Key Difference: Dual substitution at the 2- and 4-positions diversifies binding modes compared to this compound’s single substitution .
Structural and Functional Data Table
Mechanistic and Physicochemical Insights
- Electronic Effects: The thiolane’s sulfur atom in this compound may engage in hydrophobic interactions or weak hydrogen bonding, contrasting with oxygen’s stronger hydrogen-bonding capacity in oxyquinolines .
- Synthesis: Likely synthesized via Pd-catalyzed coupling of a thiolane-containing boronic acid with 4-bromoquinoline, analogous to methods in .
- Solubility : Thiolane’s moderate polarity may result in intermediate solubility compared to adamantyl’s high lipophilicity and piperazine’s hydrophilicity .
Biological Activity
4-(Thiolan-3-yloxy)quinoline is a heterocyclic compound characterized by a quinoline core with a thiolan-3-yloxy substituent. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial, antiviral, and anticancer contexts. Quinoline derivatives are widely recognized for their diverse biological activities, and the unique structural features of this compound may enhance its efficacy compared to other derivatives.
The biological activity of quinolines, including this compound, primarily involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. By disrupting DNA synthesis in bacteria, these compounds can lead to cell death, making them effective antimicrobial agents. Additionally, quinolines may exhibit anticancer properties by interfering with the proliferation of cancer cells through similar mechanisms of action involving DNA damage and apoptosis induction .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity :
- Anticancer Activity :
- In vitro studies indicate that quinoline derivatives can inhibit the growth of various cancer cell lines. For instance, molecular docking studies suggest that certain quinoline derivatives exhibit strong binding affinities to targets involved in cancer progression, potentially leading to effective therapeutic agents .
- Antioxidant Properties :
Case Studies
- Antimicrobial Efficacy :
- Anticancer Potential :
Research Findings
The following table summarizes key findings regarding the biological activities associated with this compound and related compounds:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
